9H-Tribenzo[b,d,f]azepine
Overview
Description
9H-Tribenzo[b,d,f]azepine is a heterocyclic compound with the molecular formula C18H13N. It is characterized by a structure consisting of three benzene rings fused to an azepine ring.
Mechanism of Action
Mode of Action
It has been reported that the introduction of a heptagonal tribenzo[b,d,f]azepine (tba) donor onto bcz-bn enabled the development of a pure-blue narrowband emitter . This suggests that the compound may interact with its targets to induce significant changes in emission properties.
Result of Action
It has been reported that the compound can induce a significant blue shift of emission from 483 nm to 468 nm and a decrease in the singlet-triplet energy gap . This suggests that the compound may have potential applications in the development of narrowband emitters.
Action Environment
The action, efficacy, and stability of 9H-Tribenzo[b,d,f]azepine can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . This suggests that the compound’s stability and activity may be sensitive to changes in temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Tribenzo[b,d,f]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by heating . Another approach includes the use of palladium-catalyzed reactions with reagents such as 2,4-dichloropyridine and sodium tert-butoxide in toluene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 9H-Tribenzo[b,d,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
9H-Tribenzo[b,d,f]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Comparison with Similar Compounds
Dibenz[b,f]azepine: Another heterocyclic compound with a similar structure but different chemical properties.
10,11-Dihydro-5H-dibenz[b,f]azepine: A reduced form of dibenz[b,f]azepine with distinct reactivity.
1H,2H,3H,4H,4aH,9H,9aH-Pyrido[3,4-b]indole: A compound with a similar ring structure but different functional groups.
Uniqueness: 9H-Tribenzo[b,d,f]azepine stands out due to its unique combination of three benzene rings fused to an azepine ring, providing distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOMGSWKLUAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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